molecular formula C19H22N4O4S2 B2974634 N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851979-67-4

N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2974634
CAS No.: 851979-67-4
M. Wt: 434.53
InChI Key: GNTFRISGKHAOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 4. The molecule contains a hydrazinecarbonyl linker bridging the sulfonamide-substituted benzene ring and the benzo[d]thiazole moiety.

Properties

IUPAC Name

N,N-diethyl-4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-4-23(5-2)29(25,26)15-9-6-13(7-10-15)18(24)21-22-19-20-16-11-8-14(27-3)12-17(16)28-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTFRISGKHAOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazinecarbonyl group can be reduced to form an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

Scientific Research Applications

N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on the Benzo[d]thiazole Ring

The methoxy group at position 6 of the benzo[d]thiazole ring is a recurring feature in bioactive compounds. For example:

  • 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7) exhibits a methoxy group on both the benzamide and benzo[d]thiazole units, enhancing hydrogen-bonding capacity and solubility .
  • 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline (CAS 10205-71-7) demonstrates that methoxy substituents improve stability, as evidenced by its synthesis via reductive amination .

In contrast, 4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS 851978-64-8) replaces the methoxy with an ethoxy group, which may increase lipophilicity but reduce metabolic stability due to larger substituent size .

Sulfonamide Group Variations

The N,N-diethyl substituents on the sulfonamide in the target compound contrast with analogs bearing N,N-dimethyl or aryl groups:

  • N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide (Compound 76, ) uses a biphenyl-sulfonamide group, favoring π-π interactions in hydrophobic binding pockets.

Diethyl groups may confer improved membrane permeability but could hinder solubility, a trade-off observed in structure-activity relationship (SAR) studies .

Linker Modifications

The hydrazinecarbonyl linker in the target compound is distinct from other connectors:

  • N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () employ a triazole-containing linker, which enhances rigidity and antimicrobial activity.
  • Malonate esters (e.g., Compounds 5kr, 5lr in ) use flexible ester linkers, favoring conformational adaptability but reducing target specificity .

The hydrazinecarbonyl group enables hydrogen bonding via NH and carbonyl moieties, as confirmed by IR spectra (C=O stretch at ~1663–1682 cm⁻¹ and NH bands at ~3150–3319 cm⁻¹ in related compounds) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Benzo[d]thiazole Substituent Sulfonamide Group Linker Type Key Biological Activity Reference
Target Compound 6-methoxy N,N-diethyl Hydrazinecarbonyl N/A (Predicted enzyme inhibition) -
4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide 4-ethoxy N,N-dimethyl Hydrazinecarbonyl N/A
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide (76) None Biphenyl Thiophene-sulfonamide Anthrax lethal factor inhibition
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a) 6-methoxy None Triazole-nitro Antimicrobial

Table 2: Spectroscopic Data for Key Functional Groups

Functional Group IR Absorption (cm⁻¹) NMR Chemical Shifts (δ, ppm) Reference
Hydrazinecarbonyl (C=O) 1663–1682 165–170 (13C)
Sulfonamide (SO₂) 1247–1255 (C=S in thiones) 2.8–3.2 (N,N-diethyl CH₃)
Methoxy (OCH₃) 2830–2960 (C-O stretch) 3.7–3.9 (OCH₃)

Biological Activity

N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety, a hydrazinecarbonyl group, and a methoxy-substituted benzothiazole. The structural formula can be represented as follows:

C16H20N4O3S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure is significant as it may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives containing benzothiazole and benzimidazole nuclei have shown promising results against various cancer cell lines. In particular, compounds with similar structures were tested against lung cancer cell lines A549, HCC827, and NCI-H358, demonstrating significant cytotoxic effects with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .

CompoundCell LineIC50 (μM)Assay Type
A1A5492.12 ± 0.212D
A1HCC8275.13 ± 0.972D
A1NCI-H3580.85 ± 0.052D
A8A5496.75 ± 0.192D
A8HCC8276.26 ± 0.332D

These findings suggest that modifications in the hydrazine and sulfonamide groups can enhance the antitumor efficacy of such compounds.

Antimicrobial Activity

In addition to antitumor properties, this compound has been investigated for its antimicrobial effects. Compounds similar in structure exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined using broth microdilution methods .

The mechanism underlying the biological activity of this compound is believed to involve DNA interaction, leading to inhibition of cell proliferation. Studies have shown that related compounds can bind to DNA, particularly in the minor groove, affecting replication and transcription processes .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:

  • Antitumor Evaluation : In a study involving various derivatives, compounds were evaluated for their ability to inhibit tumor cell growth in vitro, revealing that those with hydrazine functionalities exhibited enhanced activity compared to their non-hydrazine counterparts .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of benzothiazole derivatives, demonstrating significant antibacterial activity against multiple strains of bacteria .

Q & A

Q. What are the established synthetic routes for N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide, and how can its purity be confirmed?

The compound is synthesized via a multi-step approach:

Nucleophilic substitution : React 6-methoxybenzo[d]thiazol-2-amine with a sulfonamide precursor (e.g., 4-chlorobenzenesulfonohydrazide) under reflux in ethanol or methanol, catalyzed by glacial acetic acid .

Hydrazine coupling : Introduce the hydrazinecarbonyl group via condensation with activated carbonyl intermediates.

Purification : Use flash column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol or DCM/hexane mixtures.
Characterization :

  • Melting point : Compare observed values (e.g., 190–215°C) with literature .
  • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., sulfonamide protons at δ 7.5–8.5 ppm; thiazole protons at δ 6.8–7.2 ppm) and HR-EIMS for molecular ion validation .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • NMR : Assign aromatic protons (thiazole, benzene rings) and sulfonamide groups. Diethyl substituents show distinct triplet/multiplet patterns in 1H^1H NMR .
  • IR : Identify carbonyl (C=O, ~1680–1720 cm1^{-1}), sulfonamide (S=O, ~1150–1350 cm1^{-1}), and NH stretches (~3200–3400 cm1^{-1}) .
  • Mass spectrometry : HR-EIMS or ESI-MS confirms the molecular formula (e.g., [M+H]+^+ at m/z 460.12) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict electronic properties and biological interactions?

  • DFT optimization : Use B3LYP/6-311++G(d,p) basis set to calculate geometry, HOMO-LUMO gaps (e.g., 3.5–4.2 eV), and molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions .
  • TD-DFT : Simulate UV-Vis spectra (e.g., λmax_{\text{max}} ~320–380 nm) using IEFPCM solvation models .
  • Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (e.g., ΔG = −8.2 kcal/mol against 5LOX protein) by aligning the sulfonamide-thiazole core in hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Structure-activity relationship (SAR) : Vary substituents (e.g., methoxy vs. halogen groups) and test against in vitro targets (e.g., COX-2 inhibition, antimicrobial assays). For example, electron-withdrawing groups on the benzene ring may enhance antibacterial potency but reduce solubility .
  • Dose-response curves : Compare IC50_{50} values (e.g., 5–50 µM for anticancer activity) across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

Q. How are crystallographic and Hirshfeld surface analyses used to study intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–S = 1.74 Å in thiazole) and dihedral angles (e.g., 85° between sulfonamide and thiazole planes) .
  • Hirshfeld surfaces : Quantify hydrogen bonding (e.g., N–H···O, 25% contribution) and π-π stacking (C–C contacts, 12%) using CrystalExplorer .

Q. How can drug-likeness and ADMET properties be evaluated computationally?

  • SwissADME : Predict logP (~2.8), topological polar surface area (TPSA ~100 Å2^2), and bioavailability (Lipinski violations ≤1) .
  • Toxicity : Use ProTox-II to estimate LD50_{50} (e.g., 300 mg/kg, Class IV) and hepatotoxicity risk .

Q. What methodologies optimize solubility without compromising activity?

  • Co-solvency : Test DMSO/PEG-400 mixtures for in vitro assays .
  • Prodrug design : Introduce phosphate or glycoside groups on the sulfonamide nitrogen to enhance aqueous solubility .

Methodological Considerations

Q. How to design analogs for improved metabolic stability?

  • Isosteric replacement : Substitute the methoxy group with trifluoromethyl (logP ↑) or morpholine (solubility ↑) .
  • Deuterium labeling : Stabilize metabolically labile C–H bonds (e.g., benzylic positions) to prolong half-life .

Q. What experimental controls are critical in biological assays?

  • Positive controls : Use celecoxib (COX-2 inhibition) or ciprofloxacin (antimicrobial) for activity validation .
  • Solvent controls : Include DMSO (<1% v/v) to rule out cytotoxicity artifacts .

Q. How to validate synthetic intermediates with reactive functional groups?

  • TLC monitoring : Track hydrazine coupling using ninhydrin staining .
  • Protection/deprotection : Use Boc groups for amines and trimethylsilyl ethers for hydroxyls during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.